molecular formula C18H35O3- B1262300 3-Hydroxystearate

3-Hydroxystearate

Cat. No. B1262300
M. Wt: 299.5 g/mol
InChI Key: POMQYTSPMKEQNB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxyoctadecanoate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxyoctadecanoic acid (3-hydroxystearic acid), obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from an octadecanoate. It is a conjugate base of a 3-hydroxyoctadecanoic acid.

Scientific Research Applications

Omega Oxidation of 3-Hydroxy Fatty Acids

Omega oxidation of long-chain 3-hydroxy fatty acids, such as 3-hydroxystearate, is a significant biochemical pathway that contributes to the production of long-chain 3-hydroxydicarboxylic acids. This process is facilitated by the enzyme CYP4F11, which catalyzes the ω-hydroxylation of 3-hydroxystearate, converting it to 3,18-dihydroxystearate. This pathway is particularly relevant in human liver microsomes and is essential for understanding the metabolic fate of 3-hydroxy fatty acids in pathological states where fatty acid mobilization or mitochondrial β-oxidation is impaired (M. Dhar et al., 2008).

Biodegradable Polymers and Tissue Engineering

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by microorganisms, which can include 3-hydroxystearate units. These polymers are highly regarded for their biocompatibility and thermoprocessability, making them attractive for medical devices and tissue engineering applications. The versatility of PHAs, including those containing 3-hydroxystearate, allows for the development of a variety of medical devices such as sutures, cardiovascular patches, and tissue engineering scaffolds. The diversity in PHA composition enables the tailoring of mechanical properties and degradation rates to suit specific medical applications (Guoqiang Chen & Qiong Wu, 2005).

properties

Product Name

3-Hydroxystearate

Molecular Formula

C18H35O3-

Molecular Weight

299.5 g/mol

IUPAC Name

3-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1

InChI Key

POMQYTSPMKEQNB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(CC(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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